N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide
Description
The compound N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide features a benzofuran core substituted with a 3-methoxybenzoyl group at position 2 and a cyclohexanecarboxamide moiety at position 3. The cyclohexanecarboxamide substituent adds conformational flexibility and lipophilicity, which could modulate solubility and pharmacokinetics.
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-15-20-14-18(25-24(27)16-7-4-3-5-8-16)11-12-21(20)29-23(15)22(26)17-9-6-10-19(13-17)28-2/h6,9-14,16H,3-5,7-8H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEKUXNBMQVGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CCCCC3)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 415.4 g/mol. The compound features a benzamide structure with significant substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H29NO5 |
| Molecular Weight | 415.4 g/mol |
| LogP | 5.933 |
| Polar Surface Area | 52.866 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzoic acid with 3-methyl-1-benzofuran-5-ylamine under controlled conditions, often utilizing coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of benzofuran derivatives, including those structurally similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines, with IC50 values ranging from 0.49 to 68.9 µM .
Case Study: Antiproliferative Activity
In a study assessing the antiproliferative activity of benzofuran derivatives, specific compounds exhibited IC50 values indicating their effectiveness against cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 4b | A549 | 1.48 |
| Compound 15a | NCI-H23 | 0.49 |
| Compound 16a | NCI-H23 | 2.53 |
These results suggest that modifications to the benzofuran structure can enhance anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The proposed mechanism of action for this compound includes binding to specific receptors or enzymes, which may modulate various signaling pathways involved in cancer progression and inflammation. The presence of methoxy groups and the benzofuran moiety may facilitate interactions with aromatase enzymes, indicating potential applications in hormone-dependent cancers .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Functional Group Impact on Properties
- Methoxy Position : The 3-methoxy group (target compound) is electron-donating via resonance, whereas the 4-methoxy isomer () donates electrons inductively, altering charge distribution and intermolecular interactions .
- Sulfonyl vs. Carboxamide : The sulfonyl group in ’s compound increases polarity (hydrogen bond acceptor count = 6) compared to the target’s carboxamide, which may influence solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
